

# Application Note: High-Yield Synthesis of N-(4-acetylphenyl)nicotinamide

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## Compound of Interest

Compound Name: *N*-(4-acetylphenyl)nicotinamide

CAS No.: 75075-22-8

Cat. No.: B2563299

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## Executive Summary

This guide details the optimized synthesis of **N-(4-acetylphenyl)nicotinamide**, a critical intermediate used in the development of Schiff base ligands, metal complexes, and bioactive agents (e.g., VEGFR-2 inhibitors). While conceptually simple, the reaction between nicotinoyl chloride and 4-aminoacetophenone requires precise control over stoichiometry and acid-scavenging to prevent hydrolysis and ensure high purity.

This protocol utilizes a Schotten-Baumann type acylation in anhydrous media. Unlike aqueous variants, this method minimizes the hydrolysis of the moisture-sensitive acid chloride, ensuring yields typically exceeding 85%.

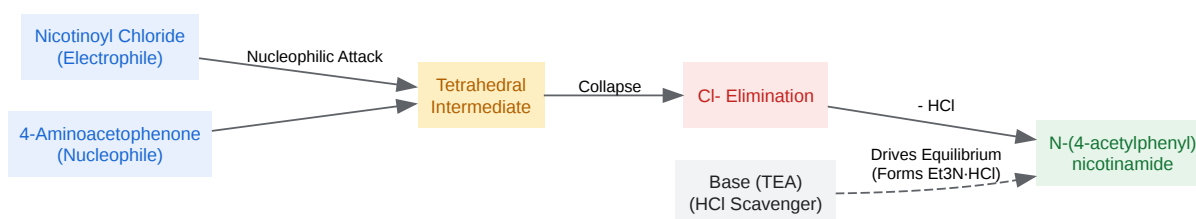
## Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic acyl substitution. The amine nitrogen of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of nicotinoyl chloride.

## Critical Mechanistic Insight

- **Nucleophilicity:** The acetyl group on the aniline ring is electron-withdrawing, making the amino group less nucleophilic than unsubstituted aniline. Consequently, the reaction requires a non-nucleophilic base (Triethylamine or Pyridine) to drive the equilibrium by trapping the generated HCl.
- **Reagent Form:** Nicotinoyl chloride is frequently supplied as the hydrochloride salt (Nicotinoyl chloride HCl).[1] If using the salt, the base equivalents must be doubled to neutralize the salt and the reaction byproduct.

## Mechanistic Pathway (Graphviz)



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Figure 1: Mechanistic pathway of the acylation reaction.

## Materials & Safety

### Reagents

Reagent	CAS	MW ( g/mol )	Role	Purity Req.
Nicotinoyl Chloride HCl	20260-53-1	178.02	Electrophile	>97%; Moisture sensitive
4-Aminoacetophenone	99-93-4	135.16	Nucleophile	>98%
Triethylamine (TEA)	121-44-8	101.19	Base	Dry, distilled
Dichloromethane (DCM)	75-09-2	84.93	Solvent	Anhydrous

## Safety Hazards[2]

- Nicotinoyl Chloride: Violent reaction with water; releases HCl gas. Corrosive and lachrymator. Handle in a fume hood.
- DCM: Volatile organic solvent; potential carcinogen.
- Exotherm: The neutralization of the HCl salt is exothermic. Temperature control is mandatory.

## Experimental Protocol (Standardized)

Scale: 10 mmol (approximate) Expected Yield: 85-92% Time: 4-6 Hours

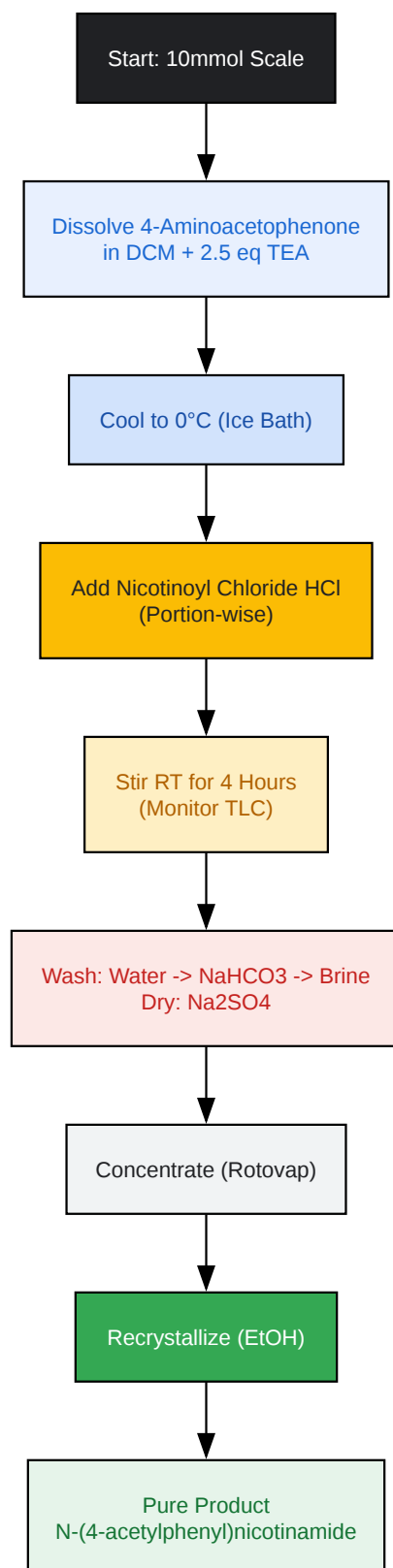
### Step-by-Step Methodology

- Preparation of Amine Solution:
  - In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in anhydrous DCM (30 mL).
  - Add Triethylamine (TEA) (3.5 mL, ~25 mmol).

- Note: We use 2.5 equivalents. 1.0 eq neutralizes the HCl in the nicotinoyl chloride salt, 1.0 eq neutralizes the reaction HCl, and 0.5 eq ensures basicity is maintained.
- Acylation Reaction:
  - Cool the amine/TEA solution to 0°C using an ice bath.
  - Slowly add Nicotinoyl Chloride Hydrochloride (1.78 g, 10 mmol) portion-wise over 15 minutes.
    - Why portion-wise? To prevent a rapid exotherm which can lead to impurities.
  - Allow the reaction to stir at 0°C for 30 minutes.
  - Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 3-4 hours.
  - Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent) should disappear.
- Workup:
  - Dilute the reaction mixture with DCM (50 mL).
  - Wash sequentially with:
    1. Water (2 x 30 mL) – Removes TEA·HCl salts.
    2. Sat. NaHCO<sub>3</sub> (2 x 30 mL) – Neutralizes any residual acid.
    3. Brine (1 x 30 mL).
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
  - Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.
- Purification:
  - Recrystallize the crude solid from Hot Ethanol (95%).

- Filter the crystals and wash with cold ethanol.[2]
- Dry in a vacuum oven at 50°C for 4 hours.

## Workflow Diagram (Graphviz)



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Figure 2: Operational workflow for the synthesis.

## Characterization & Self-Validation

To ensure the protocol was successful, compare your isolated product against these standard metrics.

### Physical Properties

Property	Expected Value	Notes
Appearance	White to pale yellow crystalline solid	Dark color indicates oxidation or residual amine.
Melting Point	190 – 195 °C	Literature varies slightly (191-203°C) depending on solvent [1, 3].
Solubility	DMSO, DMF, Hot Ethanol	Insoluble in water and hexane.

### Spectroscopic Validation (<sup>1</sup>H-NMR in DMSO-d<sub>6</sub>)

- Amide NH: Singlet,  $\delta$  10.5 – 10.8 ppm (Broad, D<sub>2</sub>O exchangeable).
- Nicotinoyl Ring:
  - H-2:  $\delta$  ~9.1 ppm (d, J=2 Hz) – Most deshielded, adjacent to N and C=O.
  - H-6:  $\delta$  ~8.7 ppm (dd).
  - H-4:  $\delta$  ~8.3 ppm (dt).
  - H-5:  $\delta$  ~7.5 ppm (dd).
- Phenyl Ring: Two doublets (AA'BB' system) at  $\delta$  ~7.9 and ~8.0 ppm.
- Acetyl Group: Sharp singlet at  $\delta$  2.5 – 2.6 ppm (3H).

### IR Spectrum (KBr Pellet)[4]

- 3300 cm<sup>-1</sup>: N-H stretch (Amide).

- 1680  $\text{cm}^{-1}$ : C=O stretch (Ketone).
- 1650  $\text{cm}^{-1}$ : C=O stretch (Amide I).

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Nicotinoyl Chloride	Ensure DCM is anhydrous. Use fresh acid chloride.
Product is Sticky/Oily	Residual Solvent or TEA	Dry longer in vacuum oven. Recrystallize again from EtOH.
Starting Material Remains	Insufficient Base	If using Nicotinoyl Chloride HCl, ensure you used >2.0 eq of TEA.
Colored Impurities	Oxidation of Amine	Perform reaction under Nitrogen atmosphere.[1]

## References

- Vertex AI Search Result 1.1: Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Retrieved from [3](#)
- Vertex AI Search Result 1.8: N-(4-ACETYL-PHENYL)-NICOTINAMIDE Product Page. Sigma-Aldrich. Retrieved from [3](#)
- Vertex AI Search Result 1.13: Interaction of hydroxy acetophenones and their derivatives. (Provides context on similar chalcone/amide precursors). Retrieved from [4](#)

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. ias.ac.in \[ias.ac.in\]](https://ias.ac.in)
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